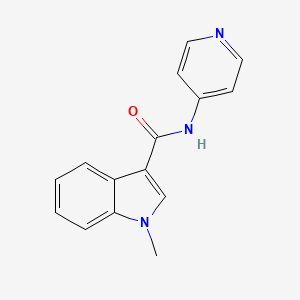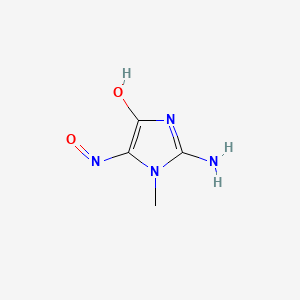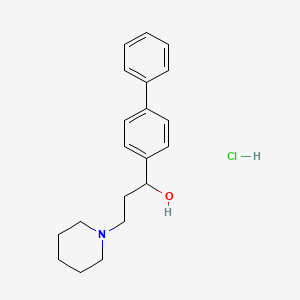![molecular formula C13H33NO2Si3 B13951268 Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester CAS No. 55125-15-0](/img/structure/B13951268.png)
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester is a specialized organic compound that belongs to the class of silyl esters. This compound is characterized by the presence of trimethylsilyl groups, which are known for their stability and resistance to hydrolysis. The compound’s unique structure makes it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester typically involves the reaction of propanoic acid derivatives with trimethylsilyl reagents. One common method is the reaction of propanoic acid with bis(trimethylsilyl)amine in the presence of a catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the silyl groups and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trimethylsilyl chloride and hexamethyldisilazane are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted silyl esters. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The molecular pathways involved include the formation of stable silyl intermediates, which can undergo further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, trimethylsilyl ester
- Glyceric acid, tris(trimethylsilyl) derivative
- Phosphonic acid, bis(trimethylsilyl) ester
Uniqueness
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester is unique due to the presence of both bis(trimethylsilyl)amino and trimethylsilyl ester groups. This dual functionality provides enhanced stability and reactivity compared to similar compounds. The compound’s unique structure allows it to participate in a wider range of chemical reactions and applications .
Propiedades
Número CAS |
55125-15-0 |
|---|---|
Fórmula molecular |
C13H33NO2Si3 |
Peso molecular |
319.66 g/mol |
Nombre IUPAC |
trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C13H33NO2Si3/c1-12(13(15)16-19(8,9)10)11-14(17(2,3)4)18(5,6)7/h12H,11H2,1-10H3 |
Clave InChI |
CAYUWFAMARZETO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


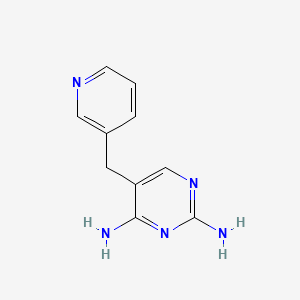
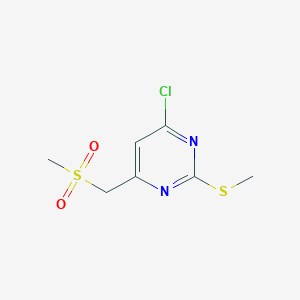
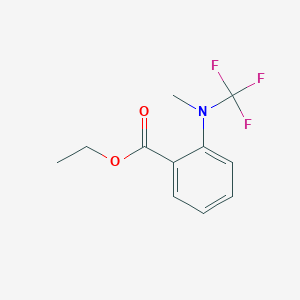
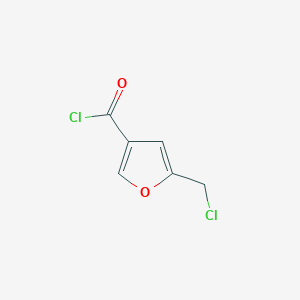
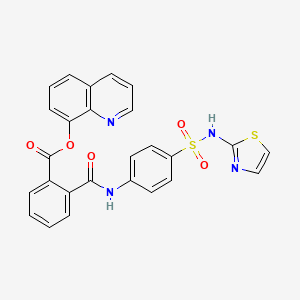
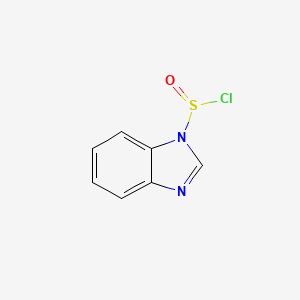
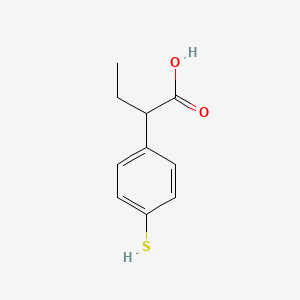
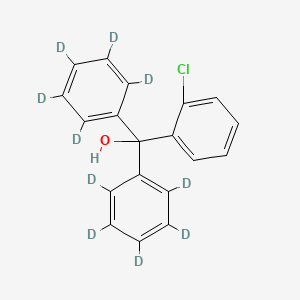
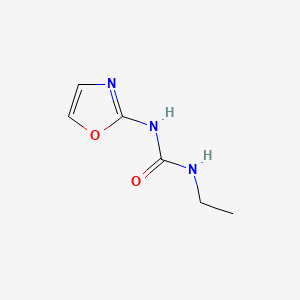

![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
